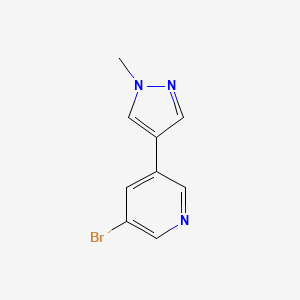

3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine

Description

3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine (CAS: 944718-17-6) is a heterocyclic aromatic compound with the molecular formula C₉H₈BrN₃ and a molecular weight of 238.09 g/mol. This brominated pyridine derivative features a methyl-substituted pyrazole ring at the 5-position of the pyridine core, with a bromine atom at the 3-position. Its structure combines the electron-withdrawing bromine substituent with the nitrogen-rich pyrazole moiety, making it a versatile intermediate in medicinal chemistry and organic synthesis. The compound is cataloged as a building block for drug discovery, particularly in the development of kinase inhibitors and cholinergic agents .

Properties

IUPAC Name |

3-bromo-5-(1-methylpyrazol-4-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c1-13-6-8(4-12-13)7-2-9(10)5-11-3-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLEPIXIMTMBVMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801255854 | |

| Record name | 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801255854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944718-17-6 | |

| Record name | 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944718-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801255854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-5-chloropyridine with 1-methyl-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The pyrazole and pyridine rings can participate in oxidation and reduction reactions, although these are less common.

Coupling Reactions: The compound can undergo palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

Coupling Reactions: Often require palladium catalysts and ligands, along with bases like potassium carbonate or cesium carbonate, in solvents such as DMF or toluene.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while a Suzuki coupling reaction could produce a biaryl compound.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. It has shown potential in developing drugs targeting various diseases, particularly those related to neurological disorders and inflammation. The compound's structure allows it to interact with biological targets through both covalent and non-covalent interactions, which can influence pathways involved in inflammation, tumor growth, diabetes, and viral infections.

Case Studies

Research indicates that derivatives of this compound exhibit a range of biological activities:

- Anti-inflammatory : Compounds similar to this have been reported to reduce inflammation markers.

- Antitumor : Some studies suggest efficacy in inhibiting tumor cell proliferation.

- Antidiabetic : Related compounds have shown potential in managing blood glucose levels.

Materials Science

Organic Electronic Materials

The compound is also being explored for its applications in materials science, particularly in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films and its electronic properties make it suitable for these applications.

Synthesis Techniques

The synthesis typically involves cyclization reactions, such as the reaction of 3-bromo-5-chloropyridine with 1-methyl-1H-pyrazole under basic conditions. This method can be optimized for yield and purity while adhering to green chemistry principles.

Biological Research

Enzyme Inhibitors and Receptor Modulators

In biological research, this compound is used to study enzyme inhibitors and receptor modulators. Its structural features allow researchers to investigate how it interacts with various biological targets, contributing to a better understanding of biochemical pathways.

Summary of Chemical Reactions

The compound can undergo several types of chemical reactions:

- Substitution Reactions : The bromine atom can be substituted with nucleophiles like amines or thiols.

- Oxidation and Reduction : Both the pyrazole and pyridine rings can participate in these reactions.

- Coupling Reactions : It can undergo palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling.

Comparison Table of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-(1-Methylpyrazolyl)imidazo[1,2-a]pyridine | Lacks bromine substitution | Focused on pyrazole interactions |

| 3-Bromoimidazo[1,2-a]pyridine | Contains only imidazo structure | Broader range of biological activity |

| 4-Methylimidazo[1,2-b]pyridine | Different nitrogen positioning | Known for distinct pharmacological profiles |

Mechanism of Action

The mechanism of action of 3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and nitrogen atoms in its structure allow it to form strong interactions with biological targets, influencing their activity and function.

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Bromine vs. Boronic Ester : Bromine at the 3-position facilitates nucleophilic aromatic substitution (e.g., with amines or thiols), while the boronic ester in the analogous compound enables Suzuki-Miyaura coupling for biaryl synthesis .

- Pyrazole Substitution: Methyl or ethyl groups on the pyrazole nitrogen (e.g., 1-methyl vs. 1-ethyl) enhance metabolic stability compared to the non-alkylated 1H-pyrazol-4-yl derivative, which is prone to oxidation .

Physicochemical Properties

- Lipophilicity : The 1-ethylpyrazole derivative (logP ~2.1) exhibits higher membrane permeability than the methyl variant (logP ~1.8), making it suitable for blood-brain barrier penetration .

- Hydrogen Bonding: The pyrazole NH in non-methylated analogs participates in hydrogen-bonding networks, influencing crystal packing and solubility, as noted in studies on Etter’s hydrogen-bonding graph sets .

Q & A

Q. What are the optimal synthetic routes for 3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves sequential functionalization of the pyridine core. Starting with 5-(1-methyl-1H-pyrazol-4-yl)pyridine, bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in acetonitrile at 80°C . For regioselectivity, directing groups (e.g., Lewis acids) may be employed. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Reaction yield is highly dependent on solvent choice (polar aprotic solvents like DMF enhance solubility) and stoichiometric control of brominating agents .

Q. How can spectroscopic techniques (NMR, X-ray crystallography) confirm the structure and purity of this compound?

- Methodological Answer :

- 1H NMR : Characteristic peaks include pyridine protons (δ 8.5–8.7 ppm, doublets) and pyrazole methyl group (δ 3.9 ppm, singlet). Coupling patterns (e.g., J = 2.1 Hz for pyridine-proton splitting) validate substitution positions .

- X-ray crystallography : Single-crystal diffraction (using SHELX programs) resolves bond lengths and angles. For example, the Br–C bond length should be ~1.89 Å, consistent with sp² hybridization. Twinned data may require SHELXL refinement with HKLF5 format .

Q. What analytical approaches are critical for detecting trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) detect halogenated byproducts (e.g., di-brominated analogs).

- TLC : Pre-coated silica plates (hexane:EtOAc 7:3) visualize unreacted precursors. Limit of detection (LOD) for impurities is <0.5% .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromine atom acts as a leaving group, enabling Pd-catalyzed couplings. Optimized conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), arylboronic acid (1.2 eq) in dioxane/H₂O (4:1) at 90°C for 12 h. Monitor reaction progress via 19F NMR if fluorinated partners are used. The pyrazole’s electron-withdrawing effect may reduce oxidative addition efficiency, requiring higher catalyst loadings .

Q. What computational methods predict electronic properties and binding affinities of this compound?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G(d) models estimate frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) and electrostatic potential surfaces, highlighting nucleophilic sites at pyridine N and Br atoms .

- Molecular Docking : AutoDock Vina screens against targets like c-Met kinase (PDB: 3LQ8). Pyrazole and pyridine moieties form π-π interactions with Phe-1223, while Br may occupy hydrophobic pockets .

Q. How can regioselective functionalization be achieved at the pyridine or pyrazole rings?

- Methodological Answer :

- Directed C-H Activation : Use Pd(OAc)₂ with directing groups (e.g., -CONHR) to functionalize the pyridine 4-position.

- Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) at pyrazole C4 is favored due to meta-directing effects of the methyl group. Monitor regiochemistry via NOE NMR .

Q. What strategies resolve contradictions in crystallographic data (e.g., disordered Br positions)?

- Methodological Answer :

- SHELXD : For phase problem resolution, use dual-space recycling with 2.0 Å resolution data.

- Twin Refinement : For twinned crystals (common in halogenated heterocycles), apply TWIN/BASF commands in SHELXL. R-factor convergence <5% indicates reliable models .

Q. How do structural modifications (e.g., substituting Br with Cl or CF₃) affect biological activity?

- Methodological Answer :

- In Vitro Assays : Replace Br with Cl via Ullman coupling (CuI, 1,10-phenanthroline) and test against cancer cell lines (e.g., H1975 for c-Met inhibition). IC₀ values correlate with electronegativity (Br > Cl > CF₃ due to steric effects) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Continuous Flow Reactors : Mitigate exothermic bromination risks (ΔT > 50°C) via jacketed reactors with real-time FTIR monitoring.

- Chiral HPLC : Use Chiralpak IA columns (heptane/EtOH) to separate enantiomers if asymmetric synthesis is attempted .

Q. How can data from conflicting biological studies (e.g., agonist vs. antagonist activity) be reconciled?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate activity at varying concentrations (1 nM–100 µM) in HEK293 cells transfected with target receptors.

- Off-Target Screening : Use kinome-wide profiling (Eurofins KinaseProfiler) to identify secondary targets (e.g., ROS1 inhibition) that may explain discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.